4-Bromodibenzothiophene-D7
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Overview
Description
4-Bromodibenzothiophene-D7 is a deuterated derivative of 4-Bromodibenzothiophene, characterized by the presence of bromine and thiophene functional groups. This compound, with the chemical formula C12H7BrS, is known for its applications in various chemical processes, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromodibenzothiophene-D7 can be achieved through several methods. One effective method involves the copper(I)-catalyzed Ullmann C−N coupling reaction. This strategy allows the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various primary and secondary amines . Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inexpensive catalysts and environmentally friendly conditions makes these methods favorable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromodibenzothiophene-D7 undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides and sulfones.
Reduction: Reduction of the bromine atom to form dibenzothiophene.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone for oxidation reactions.
Reducing agents: Such as Raney nickel for reduction reactions.
Nucleophiles: Such as primary and secondary amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Dibenzothiophene: From reduction reactions.
N-substituted dibenzothiophenes: From substitution reactions.
Scientific Research Applications
4-Bromodibenzothiophene-D7 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromodibenzothiophene-D7 involves its ability to react with other compounds and form specific chemical bonds necessary for various applications. In the context of organic electronics, it can act as a material for organic semiconductors, facilitating the transfer of electrons and enhancing the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromodibenzothiophene-D7 include:
Dibenzothiophene: Lacks the bromine atom.
4-Bromodibenzofuran: Contains an oxygen atom instead of sulfur.
2,8-Dibromodibenzothiophene: Contains two bromine atoms.
Uniqueness
This compound is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Properties
Molecular Formula |
C12H7BrS |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
4-bromo-1,2,3,6,7,8,9-heptadeuteriodibenzothiophene |
InChI |
InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
GJXAVNQWIVUQOD-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(S2)C(=C(C(=C3[2H])[2H])[2H])Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
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